N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Catalog No.
S3010684
CAS No.
1286695-80-4
M.F
C14H14F3N3O
M. Wt
297.281
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluor...

CAS Number

1286695-80-4

Product Name

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C14H14F3N3O

Molecular Weight

297.281

InChI

InChI=1S/C14H14F3N3O/c1-10-18-5-7-20(10)8-6-19-13(21)11-3-2-4-12(9-11)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,19,21)

InChI Key

VCWLLDHTHBYZSW-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F

Solubility

not available

Anticonvulsant Activity

Specific Scientific Field: Neuropharmacology and medicinal chemistry.

Summary: Researchers have investigated the anticonvulsant properties of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide and its derivatives. These compounds were synthesized by reacting 2-methylimidazole with ω-chloroacetanilides. Among the synthesized compounds, several showed significant anticonvulsant activity in animal models.

Experimental Procedures:

    Synthesis: The compounds were synthesized by reacting 2-methylimidazole with the corresponding ω-chloroacetanilides in dimethylformamide (DMF) and potassium carbonate. The resulting N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides were characterized using elemental analysis and spectral data.

    Screening: The synthesized compounds were screened for anticonvulsant activity in animal models (e.g., mice or rats). The compounds were administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.

    Evaluation: The onset of convulsions and duration of seizures were measured. Diazepam, a known anticonvulsant, served as a positive control.

Results:

XLogP3

2.2

Dates

Modify: 2023-08-17

Explore Compound Types